molecular formula C20H12ClFN2O3 B13134928 1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione CAS No. 88605-20-3

1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione

Cat. No.: B13134928
CAS No.: 88605-20-3
M. Wt: 382.8 g/mol
InChI Key: OJNAQXZPVMVVHG-UHFFFAOYSA-N
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Description

1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes amino, chloro, and fluorophenoxy substituents on the anthracene-9,10-dione core.

Preparation Methods

The synthesis of 1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups to the anthracene core.

    Reduction: Conversion of nitro groups to amino groups using reducing agents like tin(II) chloride or iron powder.

    Halogenation: Introduction of the chloro substituent using chlorinating agents such as thionyl chloride.

    Etherification: Attachment of the fluorophenoxy group through nucleophilic substitution reactions.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The amino, chloro, and fluorophenoxy groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.

    Medicine: Studied for its anticancer, antimicrobial, and antioxidant activities.

    Industry: Utilized in the development of dyes and pigments with specific color properties.

Mechanism of Action

The mechanism of action of 1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects. Additionally, it can inhibit specific enzymes, further affecting cellular functions.

Comparison with Similar Compounds

1,4-Diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:

    1,4-Diamino-2-chloroanthracene-9,10-dione: Similar structure but lacks the fluorophenoxy group.

    2,6-Diaminoanthraquinone: Different substitution pattern on the anthracene core.

    Mitoxantrone: A clinically used anticancer drug with a similar anthraquinone core but different substituents.

The uniqueness of this compound lies in its specific combination of substituents, which impart distinct chemical and biological properties.

Properties

CAS No.

88605-20-3

Molecular Formula

C20H12ClFN2O3

Molecular Weight

382.8 g/mol

IUPAC Name

1,4-diamino-6-chloro-2-(3-fluorophenoxy)anthracene-9,10-dione

InChI

InChI=1S/C20H12ClFN2O3/c21-9-4-5-12-13(6-9)20(26)16-14(23)8-15(18(24)17(16)19(12)25)27-11-3-1-2-10(22)7-11/h1-8H,23-24H2

InChI Key

OJNAQXZPVMVVHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Origin of Product

United States

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